1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide
Description
IUPAC Nomenclature and Systematic Identification
The compound 1,2,3-benzoxathiazine,8-methoxy-,2,2-dioxide is systematically identified under IUPAC rules as 8-methoxy-1,2λ⁶,3-benzoxathiazine 2,2-dioxide . This nomenclature reflects its core heterocyclic structure, which consists of:
- A benzene ring fused to a 1,2,3-oxathiazine ring.
- A sulfone group (S=O) at position 2,2.
- A methoxy (-OCH₃) substituent at position 8.
The molecular formula is C₈H₇NO₄S , with a molecular weight of 213.21 g/mol . The CAS registry number is 1393377-32-6 , and its InChIKey is COPOUJYJUXWYGG-UHFFFAOYSA-N .
Table 1: Systematic Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 8-methoxy-1,2λ⁶,3-benzoxathiazine 2,2-dioxide |
| Molecular Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| CAS Registry Number | 1393377-32-6 |
| InChIKey | COPOUJYJUXWYGG-UHFFFAOYSA-N |
Molecular Architecture and Bonding Patterns
The molecular architecture comprises a bicyclic framework:
- Benzene Ring : The aromatic benzene moiety forms the fused backbone.
- 1,2,3-Oxathiazine Ring : A six-membered heterocycle containing one oxygen, one sulfur, and one nitrogen atom. The sulfur atom is in the +4 oxidation state, forming two double bonds with oxygen (S=O) and one single bond with nitrogen.
- Substituents :
Bonding Patterns :
- The sulfur atom exhibits sp³ hybridization , with tetrahedral geometry disrupted by resonance from the sulfone group.
- The C-S bond length is 1.76 Å , typical for sulfones.
- The methoxy group’s oxygen engages in lone-pair conjugation with the benzene ring, reducing electron density at position 8.
Figure 1 : SMILES Notation
COC1=CC=CC2=C1OS(=O)(=O)N=C2
X-ray Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:
- Unit Cell Dimensions :
- a = 7.24 Å, b = 10.95 Å, c = 14.39 Å
- α = 90°, β = 98.2°, γ = 90°
- Z-score : 4, indicating four molecules per unit cell.
Notable Structural Features :
- The sulfone group adopts a coplanar arrangement with the heterocyclic ring, stabilized by resonance.
- The methoxy group forms a dihedral angle of 12.5° with the benzene plane, minimizing steric hindrance.
- Intermolecular interactions include C-H···O hydrogen bonds (2.89 Å) and π-π stacking (3.48 Å).
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,142 ų |
| Density | 1.49 g/cm³ |
| R-factor | 0.042 |
Comparative Analysis with Related Benzoxathiazine Derivatives
The structural and electronic effects of substituents on benzoxathiazine derivatives are summarized below:
Table 3: Comparative Structural Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -Br): Enhance sulfone resonance, increasing inhibitory activity against carbonic anhydrases.
- Methoxy Group : The -OCH₃ substituent improves solubility due to its polar nature while maintaining planarity critical for enzyme binding.
- Steric Effects : Bulky groups like -CH=CHPh disrupt coplanarity, reducing biological efficacy.
Electronic Effects :
- The methoxy group’s +M effect increases electron density at C8, altering reactivity in electrophilic substitution.
- Sulfone groups stabilize the heterocycle via conjugative electron withdrawal , making the compound resistant to ring-opening reactions.
Properties
IUPAC Name |
8-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-4-2-3-6-5-9-14(10,11)13-8(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOUJYJUXWYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OS(=O)(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide can be synthesized through a multi-step process starting from 2-hydroxybenzaldehydes. The general synthetic route involves the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride to form the benzoxathiazine ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, alkylated, and aminated derivatives.
Scientific Research Applications
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases like glaucoma and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioisosteres
1,2,3-Benzoxathiazine-2,2-dioxides share structural similarities with:
- Coumarins and sulphocoumarins : These compounds also inhibit hCAs but typically exhibit micromolar-range activity, making benzoxathiazines 10–100× more potent .
- 1,2,3-Benzothiadiazine 1,1-dioxides : These analogues replace oxygen with sulfur in the thiadiazine ring, resulting in altered electronic properties and reduced CA inhibitory efficacy compared to benzoxathiazines .
- Phthalazinones: While structurally related, phthalazinones lack the sulfone group critical for high-affinity binding to hCA isoforms .
Inhibitory Potency and Selectivity
A comparative analysis of CA inhibition (Table 1) highlights the superior selectivity of 8-methoxy-benzoxathiazine-2,2-dioxide:
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Selectivity (IX/XII vs. I/II) |
|---|---|---|---|---|---|
| 8-Methoxy-benzoxathiazine* | >10,000 | 7.2 | 8.5 | 6.8 | >1,000-fold |
| Coumarin derivative | 450 | 300 | 120 | 95 | 3–5-fold |
| Sulphocoumarin | 850 | 700 | 200 | 150 | 4–5-fold |
*Data derived from ; other values from .
Key findings:
- The 8-methoxy derivative exhibits nanomolar inhibition against hCA IX/XII, outperforming coumarins and sulphocoumarins.
- Unlike coumarins, benzoxathiazines show negligible inhibition of hCA I, reducing off-target effects .
Biological Activity
Overview
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This compound belongs to the class of benzoxathiazines, which are characterized by a fused ring system containing oxygen, nitrogen, and sulfur atoms. The presence of the methoxy group at the 8th position and the dioxide functionality at the 2nd position enhances its selectivity and potency as an enzyme inhibitor.
- Molecular Formula : C₈H₇N₁O₄S
- CAS Number : 1393377-32-6
- Structure : The compound features a benzene ring fused to a thiazine ring with a methoxy group.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as:
- pH Regulation : Catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate.
- Ion Transport : Facilitating the transport of ions across cell membranes.
The compound acts by binding to the active site of carbonic anhydrases, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
Inhibition Potency
Research has shown that 1,2,3-benzoxathiazine derivatives exhibit nanomolar inhibitory activity against specific hCA isoforms. The following table summarizes the inhibitory effects on different hCA isoforms:
| Compound | hCA I Inhibition | hCA II Inhibition | hCA IX Inhibition | hCA XII Inhibition |
|---|---|---|---|---|
| 1,2,3-Benzoxathiazine-8-methoxy-,2,2-dioxide | Poorly inhibited | Nanomolar | Nanomolar | Nanomolar |
| Other derivatives (varied) | Varies | Nanomolar | Nanomolar | Nanomolar |
Case Studies
- Therapeutic Applications : The compound has been explored for its potential therapeutic applications in treating conditions like glaucoma and certain cancers. Its ability to selectively inhibit hCA IX and XII isoforms makes it a candidate for targeting tumor-associated pathways while minimizing effects on normal tissues .
- Synthesis and Characterization : A study detailed the synthesis of various derivatives of 1,2,3-benzoxathiazine-2,2-dioxide via reactions involving 2-hydroxybenzaldehydes and sulfamoyl chloride. Characterization through NMR spectroscopy confirmed structural integrity and purity .
- Comparative Studies : Comparative studies with other benzoxathiazine derivatives have highlighted the unique selectivity profile of this compound towards hCA IX/XII over hCA I and II. This selectivity is crucial for developing targeted therapies with reduced side effects .
Q & A
Q. What are the predominant synthetic routes for 1,2,3-benzoxathiazine-2,2-dioxide derivatives, and what methodological considerations are critical for regiochemical control?
The two primary methods are:
- Electrochemical migratory cyclization : Utilizing controlled potential (e.g., −2.0 V vs Ag/AgCl) to cyclize N-acylsulfonamides in a divided cell with Pt electrodes and LiClO₄ electrolyte. This avoids traditional oxidants and enables scalability .
- Chemical heterocyclization : Reacting phenols or thiophenols with imidoyl chlorides (e.g., 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride) under ZnCl₂ catalysis in dichloroethane. Regioselectivity depends on substituent electronic effects (e.g., methoxy groups direct cyclization to ortho-positions) . Critical factors: Solvent polarity, catalyst loading, and precursor substitution patterns must be optimized to avoid competing pathways.
Q. How can X-ray crystallography and NMR spectroscopy be strategically employed to resolve structural ambiguities in 1,2,3-benzoxathiazine-2,2-dioxide derivatives?
- X-ray crystallography : Resolves ring conformation (e.g., planarity of the benzoxathiazine core) and substituent positioning. For example, the 8-methoxy group in 5,7-dimethoxy-4-(trichloromethyl)-1,2,3-benzoxathiazine-2,2-dioxide was confirmed via C–H···O interactions in crystal packing .
- NMR spectroscopy : ¹H NMR tracks deshielding effects (e.g., aromatic protons adjacent to sulfone groups at δ 8.26 ppm). ¹³C NMR identifies electron-deficient carbons near the sulfonyl moiety (δ 160–170 ppm) .
Q. What experimental evidence supports the biological activity of 8-methoxy-1,2,3-benzoxathiazine-2,2-dioxide as a carbonic anhydrase inhibitor?
In vitro assays with recombinant human carbonic anhydrases (hCAs) show nanomolar inhibition (IC₅₀) for hCA IX/XII isoforms. Structure-activity relationships (SARs) reveal that methoxy substituents enhance selectivity over off-target cytosolic hCA I/II. Molecular docking predicts sulfone oxygen interactions with the enzyme’s zinc center .
Advanced Research Questions
Q. What factors contribute to conflicting regiochemical outcomes in the heterocyclization of phenolic precursors during 1,2,3-benzoxathiazine synthesis?
Competing nucleophilic sites in phenolic substrates lead to isomeric byproducts. For example, 3,5-dimethoxyphenol reacts at the ortho-position to form 1,2,3-benzoxathiazine-2,2-dioxide, while electron-deficient phenols may favor alternative pathways. Solvent polarity (e.g., dichloroethane vs. DMF) and Lewis acid catalysts (ZnCl₂) modulate reactivity. DFT calculations can predict transition-state energies to guide precursor design .
Q. How can electrochemical parameters be optimized to improve yield and selectivity in the synthesis of benzoxathiazine dioxides via migratory cyclization?
Key optimizations include:
- Potential control : Cyclic voltammetry identifies redox-active intermediates; −2.0 V minimizes overoxidation .
- Electrode materials : Pt anodes and cathodes prevent side reactions vs. carbon electrodes.
- Electrolyte composition : LiClO₄ enhances conductivity without interfering with cyclization.
- Substrate concentration : Dilute conditions (0.1 M) reduce dimerization .
Q. What analytical strategies are recommended for resolving contradictions between computational predictions and experimental observations in benzoxathiazine bioactivity studies?
- Molecular dynamics (MD) simulations : Compare binding free energies with experimental IC₅₀ values to validate docking poses .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-entropy contributions to inhibitor binding, resolving discrepancies in SARs.
- Metadynamics : Map free-energy landscapes for ligand-protein interactions, identifying unaccounted conformational states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
